molecular formula C12H12FN3O3 B1413241 Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate CAS No. 136818-63-8

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

Cat. No. B1413241
CAS RN: 136818-63-8
M. Wt: 265.24 g/mol
InChI Key: DEYLWZNOMZFAJQ-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate, also known as ethyl (Z)-2-azido-3-(3-fluoro-4-methoxyphenyl)acrylate, is a chemical compound with the molecular formula C12H12FN3O3 and a molecular weight of 265.24 . It is a product offered by Anax Laboratories .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, El-Kazak and Ibrahim investigated the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES code: O=C(OCC)/C(N=[N+]=[N-])=C/C1=CC=C(OC)C(F)=C1 .

Scientific Research Applications

Crystal Structure and Interactions

  • N⋯π and O⋯π Interactions : A study by Zhang et al. (2011) found that Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate exhibits unique N⋯π and O⋯π interactions, rather than the more common hydrogen bonding. This leads to a distinctive zigzag double-ribbon crystal packing, indicating potential applications in materials science (Zhang, Wu, & Zhang, 2011).

  • C⋯π Interaction : Zhang et al. (2012) also identified a novel C⋯π interaction of non-hydrogen bond type in the compound. This finding, supported by ab initio computations, highlights a rare type of electrostatic interaction, suggesting potential in designing materials with specific electronic properties (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Transformation

  • Transformation into Fluorofuranones : Research by Pomeisl et al. (2007) explored the transformation of 2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones. This process demonstrates the compound's ability to undergo efficient photoisomerisation and cyclisation, important for synthesizing novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

  • Synthesis of Azirine-Carboxylates : Patonay et al. (2008) synthesized highly substituted 2H-Azirine-2-carboxylates from phenacyl azides. This shows the compound's potential as a precursor in synthesizing complex heterocycles, which could be relevant in pharmaceuticals and organic chemistry (Patonay, Jekő, & Juhász-Tóth, 2008).

Potential Applications in Material Science

  • Photoalignment in Liquid Crystals : Hegde et al. (2013) investigated the use of derivatives of prop-2-enoates for photoalignment of nematic liquid crystals. The study suggests that the compound could play a role in the development of advanced liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

  • Surface Enhanced Raman Spectra : Sajan et al. (2008) conducted a study on methyl 3-(4-methoxy phenyl)prop-2-enoate, focusing on its surface-enhanced Raman spectra. This research provides insights into the molecule's surface geometry, which can be crucial in designing organic nonlinear optic materials (Sajan, Joe, Jayakumar, & Zaleski, 2008).

properties

IUPAC Name

ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLWZNOMZFAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate
Reactant of Route 2
Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

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